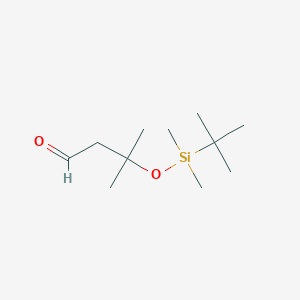

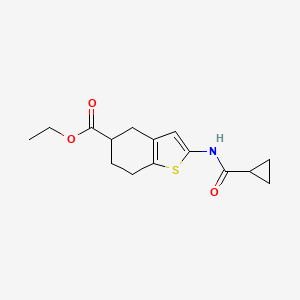

![molecular formula C19H23NO4S B2500228 3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine CAS No. 338747-73-2](/img/structure/B2500228.png)

3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine" is a member of the benzoxazine family, which is a class of heterocyclic compounds. Benzoxazines are known for their diverse applications in materials science and organic synthesis due to their unique chemical properties and structural features .

Synthesis Analysis

The synthesis of sulfonated benzoxazines, such as the compound , can be achieved through electrochemical radical cascade cyclizations. This method allows for the formation of the benzoxazine ring under metal- and external oxidant-free conditions at ambient temperature, demonstrating a wide substrate scope and functional group compatibility . Additionally, the synthesis of related benzoxazine derivatives has been reported through acid-catalyzed cyclization of isocyanophenyl ketones in the presence of a vinyl ether .

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is characterized by the presence of a benzoxazine ring, which typically adopts a half-chair conformation. The orientations of substituents such as the tert-butyl and phenyl groups relative to the benzoxazine unit are similar across different compounds . The asymmetric unit of a related compound, tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, contains two independent molecules with specific dihedral angles between the rings, indicating the potential for diverse molecular conformations .

Chemical Reactions Analysis

Benzoxazine compounds can undergo various chemical reactions, including kinetic resolution. For instance, racemic 3-tert-butyl-3,4-dihydro-2H-[1,4]benzoxazine can be resolved enantiomerically through acylation with chiral acyl chlorides, followed by acid hydrolysis of the resulting amides . Furthermore, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which share structural similarities with the compound of interest, can act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure. The presence of tert-butyl and sulfonyl groups can affect the compound's solubility, boiling point, and stability. The intermolecular interactions, such as hydrogen bonding, can also influence the crystal packing and melting point of these compounds. For example, in a series of pyrazolo[3,4-d]oxazines, the presence of hydrogen bonds and other direction-specific interactions leads to different dimensional frameworks in the crystal structures . Additionally, the reactivity of benzoxazines can be modified by the presence of electron-donating or withdrawing groups, such as the methoxy group in the sulfonyl moiety, which can influence the generation of glycosyl triflates from thioglycosides .

Applications De Recherche Scientifique

Kinetic Resolution and Synthesis

- A method for kinetic resolution of racemic 3-tert-butyl-3,4-dihydro-2H-[1,4]-benzoxazine through acylation by various chiral acyl chlorides has been studied, providing a way to obtain enantiomerically pure compounds (Vakarov et al., 2019).

Applications in Fuel Cells

- The synthesis of a sulfonic acid-containing benzoxazine monomer, relevant for proton exchange membranes in direct methanol fuel cells, has been explored. This research indicates potential applications in energy production and storage technologies (Yao et al., 2014).

Biological Activity Studies

- Research into the biological activity of benzoxazine and aminomethyl derivatives of eugenol, using brine shrimp lethality tests, suggests the potential for bioactive properties in these compounds (Rudyanto et al., 2014).

Structural and Molecular Analysis

- Studies involving crystal structure analysis and Hirshfeld surface analysis of benzoxazine derivatives provide insights into the molecular properties of these compounds, important for understanding their behavior in various applications (Kumara et al., 2017).

Neuroprotective Activity

- Some 1,4-benzoxazine antioxidants have shown neuroprotective activity, pointing towards potential medical applications in neurology and pharmacology (Largeron et al., 2001).

Propriétés

IUPAC Name |

3-tert-butyl-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-19(2,3)18-13-24-17-8-6-5-7-16(17)20(18)25(21,22)15-11-9-14(23-4)10-12-15/h5-12,18H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPISNQBZVKYNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine](/img/structure/B2500149.png)

![2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2500150.png)

![(E)-N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500162.png)

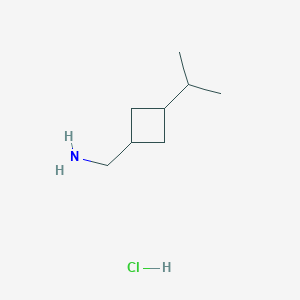

amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2500163.png)

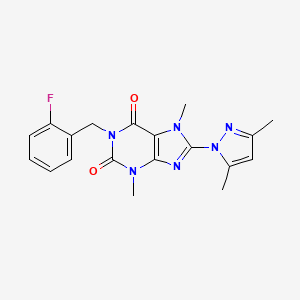

![1,6,7-trimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500164.png)

![6-chloro-N'-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide](/img/structure/B2500165.png)

![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2500166.png)